A Technical Guide to the Physical Properties of (2R,5S)-1-Boc-2,5-dimethylpiperazine HCl
A Technical Guide to the Physical Properties of (2R,5S)-1-Boc-2,5-dimethylpiperazine HCl
Abstract
(2R,5S)-1-Boc-2,5-dimethylpiperazine hydrochloride is a chiral synthetic intermediate of significant interest in medicinal chemistry and drug development. Its unique structure, featuring a piperazine core, stereochemically defined methyl groups, a labile Boc protecting group, and a hydrochloride salt, presents a specific set of physicochemical properties that are critical for its effective use. This technical guide provides an in-depth examination of these properties. We will explore the structural rationale, present core physical data, and detail the essential experimental protocols required for its comprehensive characterization. This document is intended for researchers, chemists, and formulation scientists who utilize this building block in the synthesis of novel therapeutic agents, emphasizing the causality behind analytical choices to ensure robust and reproducible outcomes.
Molecular Identity and Core Physicochemical Data
The precise identification and fundamental physical properties of (2R,5S)-1-Boc-2,5-dimethylpiperazine HCl are the bedrock of its application in synthesis and development. The hydrochloride salt form is specifically designed to enhance aqueous solubility and improve the handling characteristics of the otherwise oily or low-melting free base.
Chemical Structure:

Table 1: Compound Identification
| Identifier | Value | Reference |
| IUPAC Name | tert-butyl (2S,5R)-2,5-dimethylpiperazine-1-carboxylate;hydrochloride | [1] |
| CAS Number | 1374975-96-8 | [1] |
| Molecular Formula | C₁₁H₂₃ClN₂O₂ | [1] |
| Molecular Weight | 250.77 g/mol | [2] |
| Canonical SMILES | C[C@H]1CNC.Cl | [1] |
Table 2: Key Physical and Computed Properties
| Property | Value / Description | Reference / Rationale |
| Appearance | White to off-white solid | Expected for a hydrochloride salt of a small molecule. |
| Melting Point | Data not consistently available in public literature; requires experimental determination. | [3][4] |
| Solubility | Expected to have good solubility in water and polar protic solvents (e.g., methanol, ethanol). | The hydrochloride salt form significantly enhances aqueous solubility compared to the free base.[2] |
| Hygroscopicity | Potential to be hygroscopic. | Pharmaceutical salts, especially hydrochlorides, often absorb atmospheric moisture, which can impact stability and handling.[][6][7] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Topological Polar Surface Area | 41.6 Ų | [1] |
The Rationale of the Molecular Structure: A Field-Proven Perspective
The structure of (2R,5S)-1-Boc-2,5-dimethylpiperazine HCl is not arbitrary; each component is deliberately chosen to impart specific, advantageous properties for multi-step organic synthesis.
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The Piperazine Scaffold: The piperazine ring is a "privileged scaffold" in medicinal chemistry, appearing in a vast array of approved drugs. Its two nitrogen atoms provide versatile handles for substitution, allowing for the modulation of pharmacological activity and pharmacokinetic properties.[8]
-
The (2R,5S)-trans Stereochemistry: The specific trans configuration of the methyl groups provides a rigid, three-dimensional structure. In drug design, such stereochemical control is paramount as it dictates the precise orientation of substituents, which is critical for selective binding to biological targets like enzymes and receptors.[2]
-
The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is one of the most common nitrogen protecting groups in organic synthesis. Its selection is strategic: it is robust enough to withstand a wide range of non-acidic reaction conditions (e.g., nucleophilic attack, base-catalyzed reactions, and hydrogenolysis) yet can be removed cleanly and efficiently under mild acidic conditions (e.g., HCl in dioxane or trifluoroacetic acid). This orthogonality is essential for complex synthetic routes.[9]
-
The Hydrochloride Salt: The free base form of this piperazine derivative is predicted to be a low-melting solid or oil.[10][11] Converting it to a hydrochloride salt serves several practical purposes: it typically yields a stable, crystalline solid that is easier to handle, weigh, and store.[2] Crucially, it dramatically increases aqueous solubility, which is often a prerequisite for biological screening and subsequent formulation steps.[2]
Experimental Protocols for Physicochemical Characterization
A thorough and systematic characterization is a self-validating process, ensuring the identity, purity, and physical form of the material are well-understood before its inclusion in critical development pathways. The following protocols are standard methodologies in the pharmaceutical industry for this purpose.
Structural Verification
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Causality: NMR is the most powerful technique for unambiguous structural elucidation. ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, confirming connectivity and stereochemistry. Dynamic NMR studies can also reveal conformational behaviors of the piperazine ring.[12][13][14][15]
-
Protocol:
-
Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O, chosen for solubility).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer at 25 °C.
-
-
Expected Signals:
-
¹H NMR: A sharp singlet around 1.4 ppm (9H, Boc group), several multiplets in the 2.5-4.0 ppm range (protons on the piperazine ring and methyl groups), and a broad singlet for the N-H protons.
-
¹³C NMR: Resonances around 28 ppm (methyls of Boc), ~80 ppm (quaternary carbon of Boc), ~155 ppm (carbonyl of Boc), and various signals for the piperazine ring and its methyl substituents.[16]
-
B. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Causality: FTIR is a rapid method to confirm the presence of key functional groups. For this molecule, the most characteristic feature is the strong carbonyl stretch of the Boc group.
-
Protocol:
-
Place a small amount of the solid sample directly onto the diamond crystal of an ATR-FTIR spectrometer.
-
Apply pressure to ensure good contact.
-
Record the spectrum from 4000 to 400 cm⁻¹.
-
-
Expected Bands:
Thermal and Solid-State Analysis
A. Differential Scanning Calorimetry (DSC)
-
Causality: DSC is essential for accurately determining the melting point and enthalpy of fusion.[19][20] It can also reveal other thermal events like glass transitions (for amorphous content), desolvation, or polymorphic transitions, which are critical for understanding the material's stability and manufacturing behavior.[21][22]
-
Protocol:
-
Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen purge.
-
Record the heat flow as a function of temperature. The melting point is taken as the onset or peak of the endothermic melting event.
-
B. X-Ray Powder Diffraction (XRPD)
-
Causality: XRPD is the definitive technique for assessing the long-range molecular order of a solid.[23][24] It provides a unique "fingerprint" that can distinguish between a crystalline solid (sharp peaks) and an amorphous solid (broad halo). It is the primary tool for identifying and monitoring different crystalline forms (polymorphs), which can have drastically different properties.[25][26][27]
-
Protocol:
-
Gently pack the powder sample into a sample holder.
-
Mount the holder in the XRPD instrument.
-
Scan the sample over a range of 2θ angles (e.g., 2° to 40°) using Cu Kα radiation.
-
The resulting diffractogram is used to confirm the crystalline nature of the batch.
-
Performance-Related Properties
A. Hygroscopicity Assessment
-
Causality: The tendency of a material to absorb moisture from the air is a critical stability parameter.[][28] Excessive moisture uptake can lead to physical changes (e.g., deliquescence, caking) and chemical degradation, impacting shelf-life and formulation integrity.[7][29]
-
Protocol (Gravimetric Method):
-
Accurately weigh a sample of the compound onto a tared watch glass.
-
Place the sample in a humidity chamber set to a specific relative humidity (RH), e.g., 75% RH using a saturated NaCl solution, at a constant temperature (e.g., 25 °C).
-
Re-weigh the sample at set time intervals (e.g., 1, 4, 8, 24 hours) until a constant weight is achieved.
-
Calculate the percentage of water sorbed. The experiment can be repeated at different RH levels to build a sorption profile.
-
Handling, Storage, and Stability
Based on the physicochemical profile, the following recommendations are provided:
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., nitrogen or argon) to minimize moisture uptake.[30]
-
Handling: Due to its potential hygroscopicity, prolonged exposure to the open atmosphere should be avoided. Weighing and handling should be performed in an environment with controlled humidity where possible.
-
Chemical Stability: The compound is expected to be stable under recommended storage conditions. However, the Boc group is labile to strong acids. Therefore, contact with acidic conditions, other than for intentional deprotection, should be avoided during storage and processing.
Conclusion
(2R,5S)-1-Boc-2,5-dimethylpiperazine HCl is a valuable synthetic building block whose utility is directly linked to its physical properties. Its identity as a crystalline hydrochloride salt enhances its handling, stability, and solubility over the free base. A comprehensive characterization, employing a suite of analytical techniques including NMR, FTIR, DSC, and XRPD, is not merely a quality control exercise but a fundamental necessity for ensuring reproducible results in drug discovery and development. Understanding these properties and the robust methodologies for their assessment empowers researchers to use this intermediate with confidence, paving the way for the successful synthesis of next-generation therapeutics.
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